1H-Pyrrole, 2,2'-(1,4-cyclohexanediyl)bis[1-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a cyclohexane moiety
Preparation Methods
The synthesis of 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] can be achieved through several synthetic routes. One common method involves the condensation of pyrrole derivatives with cyclohexane-based intermediates under specific reaction conditions. For instance, the Paal-Knorr pyrrole synthesis is a well-known method that can be adapted for this purpose . Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency .
Chemical Reactions Analysis
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be used as starting materials.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of biological systems and as a probe for biochemical reactions.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include binding to active sites and altering the function of biological molecules. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
When compared to other similar compounds, 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-butyl-] stands out due to its unique structural features and reactivity. Similar compounds include:
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-ethyl-]
- 1H-Pyrrole, 2,2’-(1,4-cyclohexanediyl)bis[1-cyclohexyl-]
- 1H-Pyrrole, 1-butyl-
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
CAS No. |
60550-21-2 |
---|---|
Molecular Formula |
C22H34N2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-butyl-2-[4-(1-butylpyrrol-2-yl)cyclohexyl]pyrrole |
InChI |
InChI=1S/C22H34N2/c1-3-5-15-23-17-7-9-21(23)19-11-13-20(14-12-19)22-10-8-18-24(22)16-6-4-2/h7-10,17-20H,3-6,11-16H2,1-2H3 |
InChI Key |
UIPWCBVHQZQANV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC=C1C2CCC(CC2)C3=CC=CN3CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.